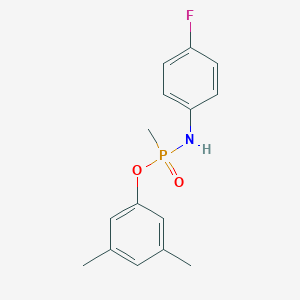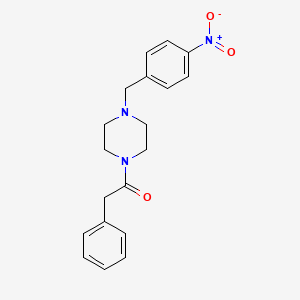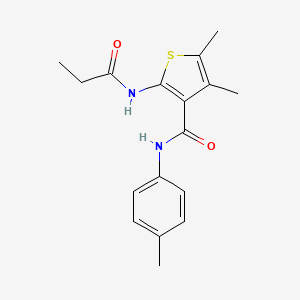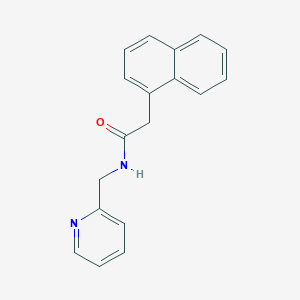
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate, also known as DFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFMP is a phosphonate ester and belongs to the class of organophosphorus compounds. It possesses unique chemical and physical properties that make it an ideal candidate for various scientific studies.
作用机制
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate exerts its inhibitory effect on CTP:phosphocholine cytidylyltransferase by binding to the enzyme's active site and blocking the access of its substrate, CTP. This results in the inhibition of phosphatidylcholine synthesis, which in turn affects various cellular processes that are dependent on this lipid.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on CTP:phosphocholine cytidylyltransferase, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been shown to inhibit the activity of other enzymes that are involved in phospholipid biosynthesis. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been shown to affect the lipid composition of cell membranes, which can have an impact on membrane fluidity and permeability. Furthermore, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
实验室实验的优点和局限性
One of the major advantages of 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate is its high potency and specificity towards CTP:phosphocholine cytidylyltransferase. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has some limitations as well. It is a highly toxic compound and requires careful handling in the laboratory. Furthermore, its inhibitory effect on other enzymes involved in phospholipid biosynthesis can complicate the interpretation of experimental results.
未来方向
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has a wide range of potential applications in scientific research. Some of the future directions for research on 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate include studying its effect on other cellular processes such as autophagy and lipid metabolism. Furthermore, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be modified to improve its selectivity and potency towards specific enzymes, making it an even more valuable tool for studying phospholipid biosynthesis. Finally, 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be used as a lead compound for the development of novel anticancer agents that target phospholipid metabolism in cancer cells.
合成方法
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with 4-fluoroaniline to form 3,5-dimethylphenyl N-(4-fluorophenyl) amine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the corresponding methyl ester. Finally, the phosphonate ester is obtained by the reaction of the methyl ester with phosphorus trichloride and triethylamine.
科学研究应用
3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a probe for studying the activity of enzymes that are involved in the biosynthesis of phospholipids. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has been shown to be a potent inhibitor of the enzyme CTP:phosphocholine cytidylyltransferase, which is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. 3,5-dimethylphenyl N-(4-fluorophenyl)-P-methylphosphonamidoate has also been used as a tool for studying the role of phospholipids in various cellular processes such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FNO2P/c1-11-8-12(2)10-15(9-11)19-20(3,18)17-14-6-4-13(16)5-7-14/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDYNKXUAXPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-fluoroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)
